Cas no 1806981-70-3 (2,5-Bis(trifluoromethyl)-3-ethylmandelic acid)

2,5-Bis(trifluoromethyl)-3-ethylmandelic acid is a synthetic organic compound with notable applications in the pharmaceutical industry. It features a trifluoromethyl group at both positions 2 and 5, enhancing its stability and solubility. This compound exhibits excellent reactivity in various chemical transformations, making it a valuable intermediate for the synthesis of pharmaceuticals. Its unique structure contributes to its potential as a building block for the development of novel therapeutic agents.
2,5-Bis(trifluoromethyl)-3-ethylmandelic acid structure
1806981-70-3 structure
Product Name:2,5-Bis(trifluoromethyl)-3-ethylmandelic acid
CAS No:1806981-70-3
MF:C12H10F6O3
MW:316.19642496109
CID:5038701
Update Time:2025-06-20

2,5-Bis(trifluoromethyl)-3-ethylmandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid
    • Inchi: 1S/C12H10F6O3/c1-2-5-3-6(11(13,14)15)4-7(9(19)10(20)21)8(5)12(16,17)18/h3-4,9,19H,2H2,1H3,(H,20,21)
    • InChI Key: ONVRCZYCICSGFM-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(C(=O)O)O)=CC(C(F)(F)F)=CC=1CC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 378
  • XLogP3: 3.4
  • Topological Polar Surface Area: 57.5

2,5-Bis(trifluoromethyl)-3-ethylmandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010000399-1g
2,5-Bis(trifluoromethyl)-3-ethylmandelic acid
1806981-70-3 97%
1g
1,549.60 USD 2021-07-06

2,5-Bis(trifluoromethyl)-3-ethylmandelic acid Related Literature

Additional information on 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid

Introduction to 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid (CAS No. 1806981-70-3)

2,5-Bis(trifluoromethyl)-3-ethylmandelic acid, identified by its Chemical Abstracts Service (CAS) number 1806981-70-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of α-hydroxy acids, characterized by its unique structural features that include two trifluoromethyl groups at the 2- and 5-positions of the benzene ring, along with an ethyl group at the 3-position of the mandelic acid backbone. These structural motifs contribute to its distinct chemical properties and potential biological activities.

The synthesis of 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid involves a series of carefully orchestrated chemical reactions, typically starting from commercially available precursors such as mandelic acid. The introduction of trifluoromethyl groups is often achieved through fluorination reactions, which can be conducted using various fluorinating agents and catalysts. The presence of these electron-withdrawing groups significantly enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

In recent years, there has been growing interest in the exploration of fluorinated compounds for their enhanced biological activity and improved pharmacokinetic profiles. The Bis(trifluoromethyl) substitution pattern in 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid is particularly noteworthy, as it has been shown to modulate enzyme interactions and binding affinities. This has led to its investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases.

One of the most compelling aspects of 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid is its potential as a lead compound for the development of novel therapeutic agents. Researchers have leveraged its structural framework to design derivatives with enhanced potency and selectivity. For instance, studies have demonstrated that modifications at the α-hydroxy acid position can significantly alter the compound's bioactivity. This flexibility underscores the importance of Bis(trifluoromethyl)-3-ethylmandelic acid as a scaffold for medicinal chemistry innovation.

The pharmacological profile of 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid has been extensively studied in both in vitro and in vivo models. Initial investigations have revealed promising results in terms of anti-inflammatory and anti-proliferative activities. These effects are attributed to the compound's ability to interact with specific biological targets, thereby modulating signaling pathways involved in disease progression. For example, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

In addition to its anti-inflammatory properties, 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid has shown potential in combating drug-resistant pathogens. The unique structural features of this compound enable it to disrupt essential bacterial processes, making it an attractive candidate for the development of novel antibiotics. Preliminary trials have indicated that it can effectively inhibit the growth of certain Gram-positive bacteria by interfering with their cell wall synthesis and metabolic pathways.

The development of new therapeutic agents often requires a thorough understanding of their metabolic fate. In this context, studies on the metabolism of Bis(trifluoromethyl)-3-ethylmandelic acid have provided valuable insights into its biotransformation pathways. Metabolic studies suggest that this compound undergoes hydrolysis and oxidation processes in vivo, leading to the formation of smaller metabolites. These metabolites can be further conjugated with glucuronic acid or other polar molecules for excretion. Understanding these metabolic pathways is crucial for optimizing drug dosages and minimizing potential side effects.

The synthetic methodologies employed in the preparation of 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid have also been refined over time to improve yield and purity. Advanced techniques such as flow chemistry and catalytic fluorination have enabled more efficient production processes. These advancements not only enhance scalability but also reduce costs associated with pharmaceutical manufacturing. As a result, there is growing optimism that this compound will become more accessible for clinical trials and commercial applications.

The regulatory landscape for new drug candidates is stringent but well-defined, ensuring that only safe and effective therapies reach patients. The journey from discovery to market approval involves rigorous testing across multiple phases of clinical trials. For compounds like Bis(trifluoromethyl)-3-ethylmandelic acid, these trials focus on evaluating efficacy, safety profiles, and optimal dosing regimens. Positive outcomes from these trials would pave the way for regulatory approval and broader therapeutic use.

In conclusion, 2,5-Bis(trifluoromethyl)-3-ethylmandelic acid(CAS No. 1806981-70-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating inflammation-related disorders and infectious diseases make it a compelling area for further research and development. As scientific understanding continues to evolve, it is anticipated that this compound will play an increasingly important role in modern medicine.

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